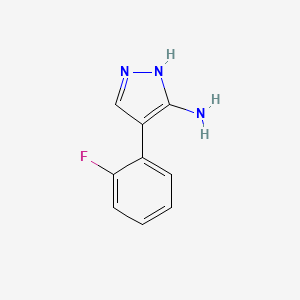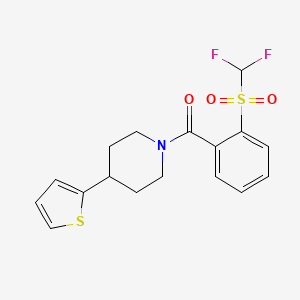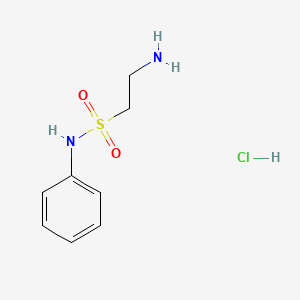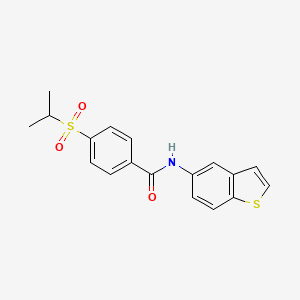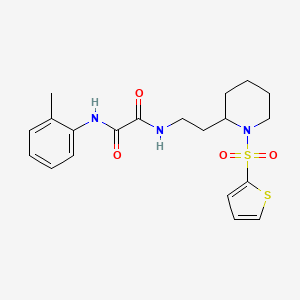![molecular formula C9H18ClNO B2781343 {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride CAS No. 1955554-74-1](/img/structure/B2781343.png)
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-Methyl-2-azabicyclo[222]octan-6-yl}methanol hydrochloride is an organic compound with the molecular formula C9H18ClNO It is a bicyclic compound featuring a nitrogen atom within its structure, making it part of the azabicyclo family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride typically involves the reaction of 2-methyl-2-azabicyclo[2.2.2]octane with formaldehyde followed by hydrochloric acid treatment. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalysts: Acidic catalysts like hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include:
Bulk Reactors: For large-scale reactions
Purification Steps: Crystallization or distillation to achieve high purity levels
Análisis De Reacciones Químicas
Types of Reactions
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Halogenation or alkylation reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, halogen gases
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes
Reduction: Alcohols or amines
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity
Enzyme Inhibition: Inhibiting enzyme function
Pathway Modulation: Affecting biochemical pathways
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with different structural features
2-Azabicyclo[2.2.1]heptane: A smaller bicyclic compound with a similar nitrogen atom placement
Uniqueness
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity.
This detailed article provides a comprehensive overview of {2-Methyl-2-azabicyclo[222]octan-6-yl}methanol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-10-5-7-2-3-9(10)8(4-7)6-11;/h7-9,11H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOWBJYXGFLMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1C(C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)morpholine](/img/structure/B2781261.png)
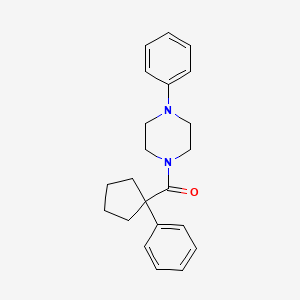
![Benzyl (3aS,6aR)-3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2781264.png)
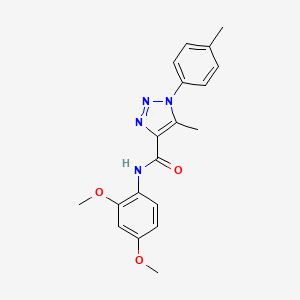
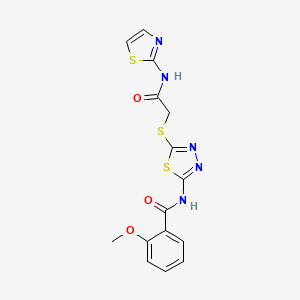

![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2781272.png)
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2781273.png)
